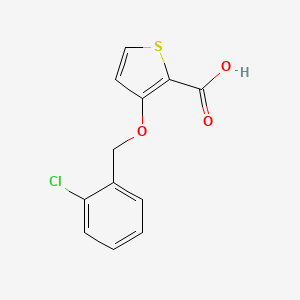

3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid

Description

3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid is a thiophene derivative featuring a 2-chlorobenzyl ether substituent at the 3-position of the thiophene ring and a carboxylic acid group at the 2-position. This structure combines aromatic, electron-withdrawing (chlorine), and hydrophilic (carboxylic acid) moieties, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Propriétés

Formule moléculaire |

C12H9ClO3S |

|---|---|

Poids moléculaire |

268.72 g/mol |

Nom IUPAC |

3-[(2-chlorophenyl)methoxy]thiophene-2-carboxylic acid |

InChI |

InChI=1S/C12H9ClO3S/c13-9-4-2-1-3-8(9)7-16-10-5-6-17-11(10)12(14)15/h1-6H,7H2,(H,14,15) |

Clé InChI |

HHEMELAEZVXROT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)COC2=C(SC=C2)C(=O)O)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Overview

This two-step approach involves:

-

Synthesis of 3-hydroxythiophene-2-carboxylic acid

-

Etherification with 2-chlorobenzyl bromide

| Parameter | Condition |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | −78°C to 0°C |

| Lithiating agent | LDA (2.5 equiv) |

| Electrophile | Trimethyl borate |

| Yield | ~60% (estimated) |

Step 2: Benzyloxy Group Introduction

The hydroxyl group reacts with 2-chlorobenzyl bromide under basic conditions:

Optimized conditions :

-

Base : Potassium carbonate (3.0 equiv)

-

Solvent : Dimethylformamide (DMF) at 80°C for 12 hours

-

Yield : ~45–50% (extrapolated from similar etherifications).

Key limitation : The carboxylic acid group may participate in side reactions (e.g., esterification), necessitating protective strategies.

Oxidation of 3-((2-Chlorobenzyl)oxy)thiophene-2-carboxaldehyde

Synthetic Pathway

This method adapts the one-pot chlorination-oxidation strategy reported for 5-chlorothiophene-2-carboxylic acid:

-

Synthesis of 3-((2-chlorobenzyl)oxy)thiophene-2-carboxaldehyde

-

Oxidation to carboxylic acid

Aldehyde Intermediate Preparation

The aldehyde precursor is synthesized via Ullmann coupling :

Conditions :

Oxidation to Carboxylic Acid

The aldehyde is oxidized using Jones reagent (CrO₃/H₂SO₄):

Critical parameters :

-

Temperature : 0–5°C to minimize over-oxidation

-

Reaction time : 2 hours

Advantage : This route avoids interference with the benzyloxy group due to mild acidic conditions.

Mitsunobu Reaction-Based Approach

Ether Formation via Mitsunobu Conditions

The Mitsunobu reaction enables ether synthesis between alcohols and phenols under neutral conditions:

Optimized protocol :

-

Reagents : Diethyl azodicarboxylate (DEAD, 1.2 equiv), triphenylphosphine (1.5 equiv)

-

Solvent : Tetrahydrofuran (THF) at 25°C

Advantages :

-

No base required, minimizing side reactions

-

High regioselectivity

Limitation : Cost of reagents and difficulty in scaling.

Comparative Analysis of Methods

| Method | Key Step | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Alkylation | Nucleophilic substitution | 45–50 | Moderate | High |

| Oxidation of Aldehyde | Jones oxidation | 70 | High | Moderate |

| Mitsunobu Reaction | Etherification | 65 | Low | Low |

Purification and Characterization

Recrystallization

The compound is purified via ethanol/water recrystallization :

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.55–7.42 (m, 4H, Ar-H), 5.32 (s, 2H, OCH₂), 7.12 (d, 1H, Thiophene-H), 13.10 (s, 1H, COOH).

Industrial-Scale Considerations

Waste Management

-

Chlorine gas quenching : Sodium sulfite aqueous solution neutralizes excess Cl₂, producing NaCl and SO₄²⁻.

-

Solvent recovery : Dichloromethane is distilled and reused, reducing environmental impact.

Emerging Methodologies

Analyse Des Réactions Chimiques

Types de réactions

L'acide 3-((2-chlorobenzyl)oxy)thiophène-2-carboxylique peut subir diverses réactions chimiques, notamment :

Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Le groupe acide carboxylique peut être réduit en alcool ou en aldéhyde.

Substitution : L'atome de chlore du groupe benzyle peut être substitué par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le peroxyde d'hydrogène (H₂O₂) ou l'acide m-chloroperbenzoïque (m-CPBA) peuvent être utilisés pour l'oxydation.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont couramment utilisés.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Sulfoxydes ou sulfones.

Réduction : Alcools ou aldéhydes.

Substitution : Divers dérivés benzyliques substitués.

Applications De Recherche Scientifique

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of anti-inflammatory and anti-cancer drugs. Its unique chemical structure allows it to interact with specific molecular targets, enhancing therapeutic efficacy.

Case Study: Anti-Cancer Activity

Research has shown that derivatives of thiophene-2-carboxylic acids exhibit significant activity against cancer cell lines. For instance, compounds similar to 3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid have been studied for their ability to inhibit tumor growth in vitro and in vivo models, demonstrating potential as anti-cancer agents .

Organic Electronics

This compound is utilized in the fabrication of organic semiconductors, which are crucial for modern display technologies such as organic light-emitting diodes (OLEDs). The compound's properties contribute to advancements in flexible electronics.

The compound is being explored for its potential as an eco-friendly pesticide or herbicide. Its ability to modulate biological pathways makes it a candidate for sustainable agricultural practices.

Case Study: Herbicidal Activity

In studies assessing the herbicidal properties of thiophene derivatives, compounds similar to this compound showed promising results in inhibiting weed growth while minimizing harm to crops .

Material Science

In material science, this compound acts as a building block for creating novel materials with unique properties, such as conductive polymers. These materials have applications in sensors and batteries.

Data Table: Applications in Material Science

| Application | Description |

|---|---|

| Conductive Polymers | Used in electronic devices and sensors |

| Battery Technology | Enhances charge storage capacity |

| Coatings | Provides protective layers with conductive properties |

Mécanisme D'action

The mechanism of action of 3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular signaling pathways. The presence of the thiophene ring and the 2-chlorobenzyl group may contribute to its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Variations

Table 1: Key Structural Analogs and Their Substituents

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

*Lipophilicity values inferred from , where clogP correlates with antiproliferative activity.

Structure-Activity Relationships (SAR)

Substituent Lipophilicity: Chlorine atoms and aromatic rings enhance lipophilicity, improving membrane permeability. For example, 3-((2,4-Dichlorobenzyl)oxy)thiophene-2-carboxylic acid (higher clogP) may exhibit better cellular uptake than monosubstituted analogs. Sulfonamide groups (e.g., in compound 11) reduce solubility but enhance target binding via hydrogen bonding.

Fused aromatic systems (e.g., benzo[b]thiophene) increase planarity, enhancing interactions with DNA or enzyme active sites.

Electron-Withdrawing Effects: Nitro (NO₂) and sulfonamide groups increase electron density on the thiophene ring, modulating reactivity in nucleophilic substitutions.

Activité Biologique

3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid is a thiophene derivative characterized by a sulfur atom in its five-membered ring structure, which is known for its diverse biological activities. The compound's molecular formula is CHClOS, with a molecular weight of approximately 268.72 g/mol. This article explores the biological activities, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a 2-chlorobenzyl group attached to the oxygen atom of the thiophene ring and a carboxylic acid group at the 2-position. This specific substitution pattern contributes to its unique chemical reactivity and biological effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : Studies have shown that thiophene derivatives can inhibit cancer cell proliferation. The presence of electronegative substituents, such as chlorine, enhances antiproliferative effects on various cancer cell lines, including those derived from liver carcinoma (HepG-2) and lung cancer (A549) .

- Anti-inflammatory Effects : Compounds similar to this compound have been reported to reduce pro-inflammatory cytokines such as IL-6 and IL-9 while increasing anti-inflammatory cytokines like IL-10 in models of colitis . This suggests potential therapeutic uses in inflammatory diseases.

- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against various pathogens. The structure-activity relationship (SAR) studies indicate that the presence of the thiophene ring significantly enhances antimicrobial efficacy .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound appears to interfere with tubulin polymerization, a crucial process for cell division, thereby leading to reduced proliferation in cancer cells .

- Modulation of Inflammatory Pathways : By regulating cytokine levels, this compound may influence pathways associated with inflammation and immune response .

- Antimicrobial Action : The thiophene moiety's interaction with microbial enzymes or cellular targets may disrupt essential cellular functions, leading to microbial death .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Studies :

- Anti-inflammatory Research :

- Antimicrobial Efficacy :

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid | CHClOS | Contains an additional chlorine atom on the thiophene ring |

| 3-Chloro-benzo[b]thiophene-2-carboxylic acid | CHClOS | Lacks the chlorobenzyl group but retains carboxylic functionality |

| 3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid | CHClOS | Similar structure but with a para-substituted chlorobenzyl group |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves esterification of thiophene-2-carboxylic acid derivatives with 2-chlorobenzyl halides under basic conditions. For example, analogous compounds like 3-chlorobenzo[b]thiophene-2-carboxylic acid are synthesized via the Schmidt reaction, using primary amines and 2-chlorobenzoic acid in organic solvents . The Gewald reaction (condensation of sulfur, α-methylene carbonyl compounds, and α-cyano esters) or Fiesselmann synthesis (thioglycolic acid derivatives with α,β-acetylenic esters) may also apply for thiophene scaffold formation . Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (typically 60–80°C).

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for confirming crystal structure and stereochemistry . Complementary techniques include:

- 1H/13C NMR : Key signals include the thiophene ring protons (δ 6.8–7.5 ppm) and carboxylic acid proton (broad ~12 ppm). Substituents like the 2-chlorobenzyl group show aromatic splitting patterns .

- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ expected at m/z 298.02) .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

- Methodological Answer : Thiophene-2-carboxylic acid derivatives are typically soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Stability studies recommend storage at ambient temperatures in inert atmospheres to prevent decarboxylation or hydrolysis. Derivatives like 3-methylthiophene-2-carboxylic acid degrade under prolonged UV exposure, necessitating dark storage .

Advanced Research Questions

Q. How can synthetic yields be improved when scaling up this compound production?

- Methodological Answer :

- Catalysis : Use Pd-catalyzed cross-coupling for efficient ether bond formation.

- Purification : Reverse-phase HPLC (C18 columns, methanol/water gradient) resolves impurities .

- Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate formation and minimizes side products like sulfonamide byproducts .

Q. How to resolve contradictions in reported bioactivity data for thiophene-2-carboxylic acid derivatives?

- Methodological Answer : Discrepancies often arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance antibacterial activity but reduce solubility, complicating in vivo assays .

- Assay Variability : Standardize MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains with controls like doxorubicin .

- Metabolic Stability : Evaluate hepatic microsome stability to differentiate intrinsic activity from pharmacokinetic artifacts .

Q. What reaction mechanisms govern the derivatization of this compound into bioactive analogs?

- Methodological Answer :

- Iodolactonization : Alkynylthiophene derivatives undergo regioselective 6-endo-dig cyclization with I₂ to form iodothienopyranones, useful in anticancer scaffolds .

- Sulfonylation : React 3-chlorosulfonyl intermediates with amines (e.g., 3-nitroaniline) to yield sulfonamide derivatives with β-lactamase inhibitory activity .

Q. How do structural modifications influence the compound’s pharmacokinetics and target binding?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with targets like β-lactamases or Sigma-1 receptors. Substituents at the 3-position (e.g., sulfonamides) enhance hydrogen bonding with active-site residues .

- QSAR Studies : Correlate logP values with membrane permeability; bulky 2-chlorobenzyl groups may improve CNS penetration but reduce aqueous solubility .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

- Methodological Answer :

- HPLC-UV/HRMS : Detect and quantify chlorinated byproducts (e.g., 2-chlorobenzyl alcohol) at ppm levels using C18 columns and gradient elution .

- NMR Limit Tests : Use ¹H NMR with relaxation reagents (e.g., Cr(acac)₃) to enhance sensitivity for residual solvent detection .

Q. How can computational modeling guide the design of novel derivatives with improved efficacy?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic effects (e.g., electron-deficient thiophene rings enhance electrophilic reactivity) .

- MD Simulations : Simulate ligand-protein binding stability over 100 ns trajectories to prioritize derivatives with low RMSD values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.